Decyl erucate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Decyl erucate is a biochemical.

Applications De Recherche Scientifique

Gastric Anti-ulcer Activity

- Research Application : Decyl Erucate, found in Rocket "Eruca sativa," has been shown to possess gastric anti-ulcer activities. This includes significant reduction in basal gastric acid secretion and protection against gastric ulceration induced by various agents in experimental models.

- Evidence : An ethanolic extract of Rocket "Eruca sativa L." (EER) significantly reduced basal gastric acid secretion and ruminal ulceration in pylorus-ligated Shay rats. It also replenished gastric wall mucus and nonprotein sulfhydryls levels while reducing malondialdehyde levels, suggesting anti-secretory, cytoprotective, and antioxidant properties (Alqasoumi et al., 2009).

Antimicrobial Properties

- Research Application : The antimicrobial activity of Decyl Erucate, specifically in Eruca sativa seed oil, has been explored. It shows significant activity against both antibiotic-resistant Gram-negative and Gram-positive bacteria.

- Evidence : Eruca sativa seed oil displayed a maximum zone inhibition of 97% for Gram-positive bacteria and 74–97% for Gram-negative bacteria. The presence of bio-active components in the seed oil underlines its pharmacological efficacy and supports its use in traditional medicine (Khoobchandani et al., 2010).

Corrosion Inhibition

- Research Application : Decyl Glucoside, a derivative of Decyl Erucate, has been found to be an effective corrosion inhibitor for magnesium in battery applications.

- Evidence : Decyl Glucoside significantly reduced the corrosion rate of magnesium in battery electrolyte and achieved maximum inhibition efficiency (>94%) at critical micelle concentration. This suggests its potential in enhancing the durability of magnesium-air batteries (Deyab, 2016).

Mitochondrial Targeting

- Research Application : Decyl-triphenyl-phosphonium linked to fluorescein is used for mitochondrial targeting, indicating potential therapeutic use against oxidative stress-related diseases.

- Evidence : This compound accumulates in energized mitochondria, facilitates proton transfer across membranes, and stimulates mitochondrial respiration. It functions as a mitochondria-targeted uncoupler (Denisov et al., 2014).

Industrial Application in Drilling Fluid

- Research Application : Decyl derivatives like 1-Decyl-3-Methylimidazolium Tetrafluoroborate are effective as clathrate hydrate crystal inhibitors in drilling fluid.

- Evidence : This compound showed higher inhibition efficiency than conventional inhibitors and reduced the “memory effect” in drilling fluid, suggesting its potential application in gas hydrate bearing formations (Saikia & Mahto, 2016).

Fatty Acid Research

- Research Application : Decyl derivatives like erucic acid have been studied for their potential in producing highly enriched fatty acids for industrial materials.

- Evidence : A combination of modern plant breeding and enzyme technology was used to prepare high purity erucic acid from vegetable oil. This has applications in the production of erucamide, used in plastics manufacturing (Volkova et al., 2016).

Propriétés

Numéro CAS |

100156-47-6 |

|---|---|

Nom du produit |

Decyl erucate |

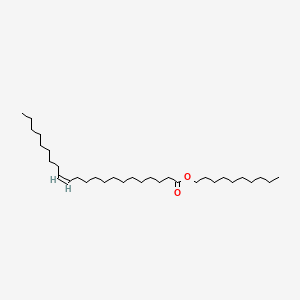

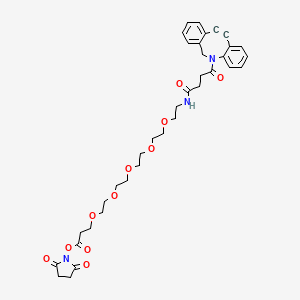

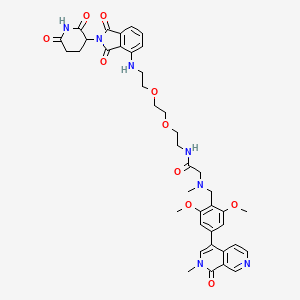

Formule moléculaire |

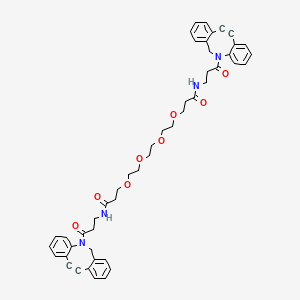

C32H62O2 |

Poids moléculaire |

478.85 |

Nom IUPAC |

13-Docosenoic acid, decyl ester, (Z)- |

InChI |

InChI=1S/C32H62O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-21-22-23-24-26-28-30-32(33)34-31-29-27-25-12-10-8-6-4-2/h15-16H,3-14,17-31H2,1-2H3/b16-15- |

Clé InChI |

VLIDFZPNOMXDBY-NXVVXOECSA-N |

SMILES |

CCCCCCCCCCOC(=O)CCCCCCCCCCC\C=C/CCCCCCCC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Decyl erucate; 13-Docosenoic acid, decyl ester, (Z)-; UNII-1I430I6Q15; Erucic acid decyl ester. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide](/img/structure/B606981.png)

![4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B606984.png)